Desipramine
Overview
Description
Desipramine is a tricyclic antidepressant used in the treatment of depression . It works by increasing the activity of a chemical called norepinephrine in the brain . This medicine is available only with your doctor’s prescription .
Molecular Structure Analysis
Desipramine is a tricyclic compound, specifically a dibenzazepine, and possesses three rings fused together with a side chain attached in its chemical structure . The molecular formula of Desipramine is C18H22N2 .Chemical Reactions Analysis
Desipramine interacts with various enzymes and transport proteins during its metabolism . The primary organ for drug metabolism is the liver, and to reach the liver, the compound must cross cellular barriers .Physical And Chemical Properties Analysis
Desipramine is a tricyclic compound with a molecular weight of 266.388 g·mol −1 . It has a complex structure with three fused rings and a side chain .Scientific Research Applications
Neuroprotective Effects
Desipramine, traditionally known as a tricyclic antidepressant, has been studied for its neuroprotective effects. Research has demonstrated that desipramine can induce the expression of heme oxygenase-1 (HO-1), an endogenous anti-oxidative enzyme, in Mes23.5 dopaminergic cells. This induction occurs through the activation of ERK and JNK signaling pathways and involves the accumulation of NF-E2-related factor-2 (Nrf2) in the nucleus. Such findings suggest that desipramine's ability to increase HO-1 expression could play a role in protecting neuronal cells against certain neurotoxic agents like rotenone and 6-hydroxydopamine (6-OHDA) (Lin et al., 2012).
Lysosomotropic Action
Another study explored the lysosomotropic action of desipramine in human fibroblasts. The findings indicate that desipramine can accumulate in the lysosomes due to its amphiphilic character and potentially interfere with lysosomal degradation processes. This could lead to the formation of complexes with membrane phospholipids, implying a potential role for desipramine in influencing intracellular processes related to lysosomal function (Honegger et al., 1983).
Influence on Neurotransmission and Receptor Function
Desipramine's effect on neurotransmission and receptor function has been widely studied. For instance, it has been shown to influence the regulation of glucocorticoid receptor type II (GRII) mRNA levels in the rat hippocampus, suggesting an action mechanism independent of its effects on synaptic monoamine levels (Rossby et al., 1995). Additionally, desipramine has been noted to alter the action of dopamine and d-amphetamine in the nucleus accumbens when administered repeatedly, pointing to its potential impact on the dopamine mesolimbic system (Maj et al., 1987).
Impact on Neuroendocrine Functions
Desipramine has been studied for its effects on neuroendocrine functions. In research involving major depressives, desipramine was used to stimulate the release of growth hormone (GH), revealing that a subset of non-endogenous depressives displayed significant neuroendocrine abnormalities, as evidenced by a blunted GH response (Dinan & Barry, 1990).
Potential in Treating Neuropathic Pain
Desipramine has also been explored for its potential in treating neuropathic pain, such as postherpetic neuralgia. A study demonstrated that desipramine could provide significant pain relief in postherpetic neuralgia patients, independent of mood elevation, suggesting its utility in treating this condition (Kishore-Kumar et al., 1990).
Antidepressant Effects in Attention Deficit Hyperactivity Disorder (ADHD)
In children with ADHD, desipramine has shown clinical improvement and neuropsychological effects, such as a decline in motor performance and improvement in long-term verbal memory. This highlights its potential use in ADHD treatment (Gualtieri et al., 1991).
Mechanism of Action
Safety and Hazards
Desipramine may cause serious side effects, including mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting oneself . It’s particularly toxic in cases of overdose, compared to other antidepressants . It’s recommended not to drink alcohol while taking Desipramine as it can lead to dangerous side effects or death .
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAFALTSJYZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-28-6 (hydrochloride) | |
Record name | Desipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022896 | |
Record name | Desipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
172-174 °C @ 0.02 MM HG | |
Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Desipramine is a tricyclic antidepressant (TCA) that selectively blocks reuptake of norepinephrine (noradrenaline) from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine. Inhibition of neurotransmitter reuptake increases stimulation of the post-synaptic neuron. Chronic use of desipramine also leads to down-regulation of beta-adrenergic receptors in the cerebral cortex and sensitization of serotonergic receptors. An overall increase in serotonergic transmission likely confers desipramine its antidepressant effects. Desipramine also possesses minor anticholinergic activity, through its affinity for muscarinic receptors. TCAs are believed to act by restoring normal levels of neurotransmitters via synaptic reuptake inhibition and by increasing serotonergic neurotransmission via serotonergic receptor sensitization in the central nervous system., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION...IS NOT CLEAR. .../EFFECT/ DESCRIBED AS DULLING OF DEPRESSIVE IDEATION RATHER THAN AS EUPHORIC STIMULATION PRODUCED BY MAO INHIBITORS...DEFINITIVELY DISCRIMINATIVE EXPT... YET TO BE PERFORMED. ...DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES. /IMIPRAMINE/, ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METABOLISM OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... ALL TRICYCLIC ANTIDEPRESSANTS BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/, IMIPRAMINE SLOWS TURNOVER RATE OF 5-HT, EFFECT NOT SHARED BY DESIPRAMINE, WHILE TURNOVER RATE OF NOREPINEPHRINE IS INCR BY DEMETHYLATED DRUGS NORTRIPTYLINE & DESIPRAMINE. EXACT RELATIONSHIP OF THESE EFFECTS TO ACTIONS OF TRICYCLIC ANTIDEPRESSANTS IN HUMAN DEPRESSION IS NOT KNOWN. | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
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Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Desipramine | |
CAS RN |
50-47-5 | |
Record name | Desipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Desipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050475 | |
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Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Desipramine | |
Source | EPA DSSTox | |
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Record name | Desipramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.037 | |
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Record name | DESIPRAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG537D343B | |
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Record name | DESIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-218 °C, 214 - 218 °C | |
Record name | Desipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015282 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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